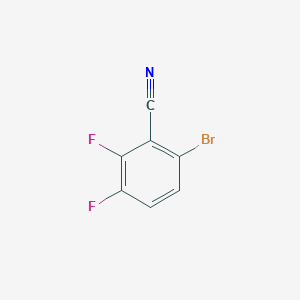

6-Bromo-2,3-difluorobenzonitrile

Description

BenchChem offers high-quality 6-Bromo-2,3-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,3-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZRRRZYESNUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unlocking the Synthetic Potential of a Trifunctional Building Block

An In-depth Technical Guide to the Reactivity of 6-Bromo-2,3-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

6-Bromo-2,3-difluorobenzonitrile is a strategically designed aromatic building block that offers a confluence of three distinct reactive centers: a versatile carbon-bromine bond, two activated carbon-fluorine bonds, and a modifiable nitrile group. This trifunctional substitution pattern makes it an exceptionally valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and advanced materials science. The electron-withdrawing nature of the two fluorine atoms and the nitrile group creates a highly electron-deficient aromatic ring, which dictates its unique reactivity profile. This guide provides a comprehensive exploration of its core reactivity, offering field-proven insights and detailed protocols to empower researchers in leveraging this potent synthetic tool.

| Property | Value | Source |

| IUPAC Name | 6-Bromo-2,3-difluorobenzonitrile | N/A |

| Molecular Formula | C₇H₂BrF₂N | [1] |

| Molecular Weight | 218.00 g/mol | [1] |

| CAS Number | 175356-91-9 | N/A |

| Canonical SMILES | C1=CC(=C(C(=C1F)F)Br)C#N | N/A |

Part 1: The Nexus of Reactivity — Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond at the C6 position is the primary site for building molecular complexity through palladium-catalyzed cross-coupling reactions. This C(sp²)-Br bond is readily susceptible to oxidative addition to a Pd(0) catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most powerful method for C-C bond formation, prized for its mild conditions and exceptional functional group tolerance.[2][3][4] The reaction of 6-Bromo-2,3-difluorobenzonitrile with various organoboron reagents provides a direct route to highly functionalized biaryl compounds.

Causality of Experimental Design: The choice of a palladium(0) source, a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. The base is required to activate the organoboron species for the transmetalation step, forming a more nucleophilic boronate complex.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-2,3-difluorobenzonitrile (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) and a ligand like SPhos or XPhos (4-10 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a reliable method for forming a C(sp²)-C(sp) bond between 6-Bromo-2,3-difluorobenzonitrile and a terminal alkyne.[5][6] This reaction is fundamental for accessing arylalkyne structures, which are prevalent in functional materials and pharmaceutical agents. It typically employs a dual-catalyst system of palladium and copper(I).[5]

Causality of Experimental Design: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself, accelerating the overall process. An amine base (e.g., triethylamine or diisopropylamine) is used both as a base and often as a solvent.

Experimental Protocol: Representative Sonogashira Coupling

-

Reagent Setup: To a Schlenk flask under an inert atmosphere, add 6-Bromo-2,3-difluorobenzonitrile (1.0 eq.) and the terminal alkyne (1.2-2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as PdCl₂(PPh₃)₂ (2-5 mol%), and the copper co-catalyst, CuI (3-10 mol%).

-

Solvent and Base: Add a degassed amine solvent, such as triethylamine (TEA) or a mixture of THF and diisopropylamine (DIPA).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up & Purification: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

Logical Workflow: The Sonogashira Catalytic Cycle

Caption: Interlocking catalytic cycles of the Sonogashira cross-coupling reaction.

Part 2: Nucleophilic Aromatic Substitution (SNAr) — Leveraging Ring Activation

The potent electron-withdrawing capabilities of the nitrile group and the fluorine atoms render the aromatic ring of 6-Bromo-2,3-difluorobenzonitrile highly susceptible to nucleophilic attack. This enables Nucleophilic Aromatic Substitution (SNAr), a powerful reaction for introducing nucleophiles onto the ring, typically by displacing a fluoride ion.[7][8][9]

Regioselectivity Insights: The fluorine atom at the C2 position is the most activated site for SNAr. This is because it is ortho to the strongly resonance-withdrawing nitrile group. A nucleophilic attack at this position allows the negative charge of the intermediate Meisenheimer complex to be delocalized directly onto the nitrogen atom of the nitrile, providing substantial resonance stabilization.[9][10] The fluorine at C3 is less activated as it is meta to the nitrile, and delocalization of the negative charge onto the nitrile group is not possible.

Experimental Protocol: Representative SNAr with an Amine Nucleophile

-

Reagent Setup: In a sealed vial or round-bottom flask, dissolve 6-Bromo-2,3-difluorobenzonitrile (1.0 eq.) in a polar aprotic solvent such as DMSO or DMF.

-

Nucleophile & Base Addition: Add the amine nucleophile (1.1-2.0 eq.) and a non-nucleophilic base like K₂CO₃ or DIPEA (2.0-3.0 eq.) to the solution.

-

Reaction Execution: Heat the mixture to the required temperature (e.g., 80-120 °C). The reaction progress can be monitored by the consumption of the starting material using LC-MS.

-

Work-up & Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over Na₂SO₄. After filtration and solvent evaporation, purify the product via column chromatography or recrystallization.

Mechanism: SNAr and Meisenheimer Complex Stabilization

Caption: The addition-elimination mechanism of SNAr at the C2 position.

Part 3: Chemical Transformations of the Nitrile Group

The cyano functionality is not merely an activating group; it is a versatile synthetic handle that can be converted into several other important functional groups.

Hydrolysis to Carboxylic Acid or Amide

The nitrile group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis yields the corresponding benzamide, while complete hydrolysis affords the benzoic acid derivative. This transformation is key for producing API intermediates where a carboxylic acid or amide is required.

Experimental Protocol: Complete Hydrolysis to Carboxylic Acid

-

Reaction Setup: Combine 6-Bromo-2,3-difluorobenzonitrile (1.0 eq.) with an excess of a strong base solution (e.g., 6M aqueous NaOH).

-

Reaction Execution: Heat the mixture to reflux (typically >100 °C) for several hours until hydrolysis is complete (monitored by TLC, watching for the disappearance of the starting material and intermediate amide).

-

Work-up & Purification: Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~1-2. The carboxylic acid product will often precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Reduction to a Primary Amine

The nitrile can be reduced to a primary amine (a benzylamine derivative), providing a crucial entry point for introducing a flexible, basic linker into a molecule.

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LAH)

-

Reagent Setup: Under an inert atmosphere, suspend LAH (1.5-2.5 eq.) in a dry ethereal solvent like THF or Diethyl Ether in a flame-dried flask. Cool the suspension to 0 °C.

-

Substrate Addition: Slowly add a solution of 6-Bromo-2,3-difluorobenzonitrile (1.0 eq.) in the same dry solvent to the LAH suspension, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

-

Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. Stir vigorously until a granular precipitate forms. Filter the solid and wash thoroughly with ethyl acetate. Concentrate the filtrate to obtain the crude amine, which can be purified by chromatography or distillation.

Conclusion

6-Bromo-2,3-difluorobenzonitrile is a testament to the power of strategic molecular design. Its reactivity is governed by a logical and predictable interplay of its three distinct functional groups. The C-Br bond serves as a reliable anchor for palladium-catalyzed cross-coupling reactions, the C2-F bond offers a prime location for SNAr, and the nitrile group acts as a versatile precursor to other key functionalities. By understanding the causality behind its reactivity and employing validated protocols, researchers can effectively harness the synthetic power of this building block to accelerate the development of novel pharmaceuticals and functional materials.

References

-

2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 . PubChem. [Link]

- CN108409605B - Preparation method of 3,4-difluorobenzonitrile.

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes . ePrints Soton - University of Southampton. [Link]

- CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.

-

Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water . ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

- CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.

-

Nucleophilic Aromatic Substitution . YouTube. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

-

Nucleophilic Aromatic Substitution . Chemistry Steps. [Link]

-

The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained . Phion, Ltd. [Link]

-

Sonogashira coupling . Wikipedia. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling . Royal Society of Chemistry. [Link]

-

16.6: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

-

Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel . ACS Publications. [Link]

-

6-Bromo-2,3-difluorobenzaldehyde | C7H3BrF2O | CID 9877851 . PubChem. [Link]

- US5466859A - Process for preparing fluorobenzonitriles.

-

Sonogashira Coupling . Chemistry LibreTexts. [Link]

-

Recent Advances in Sonogashira Reactions . ResearchGate. [Link]

-

Organoborane coupling reactions (Suzuki coupling) . National Center for Biotechnology Information. [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

-

Polyhalogenoheterocyclic compounds. Part 53. Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine . Arkivoc. [Link]

Sources

- 1. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

6-Bromo-2,3-difluorobenzonitrile: A Technical Guide for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Bromo-2,3-difluorobenzonitrile, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. While detailed literature on this specific isomer is emerging, this document synthesizes available data with established chemical principles to offer valuable insights into its synthesis, reactivity, and applications.

Introduction and Physicochemical Properties

6-Bromo-2,3-difluorobenzonitrile (CAS No. 1207875-87-3) is a polysubstituted aromatic compound featuring a nitrile group, a bromine atom, and two fluorine atoms on the benzene ring.[1] This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex organic molecules. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making fluorinated building blocks like this one highly sought after in pharmaceutical research.[2]

Table 1: Physicochemical Properties of 6-Bromo-2,3-difluorobenzonitrile

| Property | Value | Source |

| CAS Number | 1207875-87-3 | [1] |

| Molecular Formula | C₇H₂BrF₂N | [1] |

| Molecular Weight | 218.00 g/mol | [1] |

| SMILES Code | N#CC1=C(Br)C=CC(F)=C1F | [1] |

| Purity/Specification | ≥97% (typical) | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Plausible Synthetic Routes

While specific, peer-reviewed synthetic procedures for 6-Bromo-2,3-difluorobenzonitrile are not extensively documented, its synthesis can be logically inferred from established methods for preparing substituted benzonitriles.[3]

Proposed Synthesis from a Substituted Aniline via Sandmeyer Reaction

A plausible and widely used method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline.[4] This multi-step process would involve the diazotization of a bromo-difluoroaniline followed by cyanation.

Experimental Protocol (Hypothetical):

-

Diazotization: To a cooled (0-5 °C) solution of 6-bromo-2,3-difluoroaniline in an aqueous acidic solution (e.g., H₂SO₄ or HCl), add a solution of sodium nitrite (NaNO₂) dropwise. Maintain the temperature below 5 °C and stir for 30-60 minutes to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often exothermic and may require cooling to control.

-

Work-up: After the addition is complete, the reaction mixture is typically warmed to room temperature and stirred for several hours. The product can then be extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 6-Bromo-2,3-difluorobenzonitrile.

Caption: Proposed synthetic workflow for 6-Bromo-2,3-difluorobenzonitrile.

Chemical Reactivity and Synthetic Applications

The utility of 6-Bromo-2,3-difluorobenzonitrile as a synthetic intermediate stems from the distinct reactivity of its functional groups.

Reactions at the Bromine Atom

The bromine atom is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for assembling complex molecular architectures.[2]

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-containing functional groups.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form aryl alkynes.

-

Stille Coupling: Coupling with organostannanes catalyzed by palladium.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitrile and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[5] One of the fluorine atoms can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of this substitution will be influenced by the electronic effects of the other substituents.

Transformations of the Nitrile Group

The nitrile group itself is a versatile functional group that can be converted into other functionalities:

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduction: Can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Addition of Organometallics: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after hydrolysis.

Sources

A Senior Application Scientist's Guide to the Structural Analysis of 6-Bromo-2,3-difluorobenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 6-Bromo-2,3-difluorobenzonitrile

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of a drug discovery campaign. 6-Bromo-2,3-difluorobenzonitrile emerges as a scaffold of significant interest. Its architecture is a confluence of functionalities, each imparting distinct and advantageous properties. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular frameworks. The difluoro substitution pattern is not merely an inert decoration; it profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability—key parameters in optimizing a drug candidate's pharmacokinetic profile.[1] Furthermore, the nitrile group is a well-established pharmacophore, known for its ability to engage in critical hydrogen bonding interactions with biological targets.[2]

This guide eschews a conventional, rigid template. Instead, it presents a holistic and logical workflow for the comprehensive structural analysis of 6-Bromo-2,3-difluorobenzonitrile. As a senior application scientist, my objective is not just to prescribe protocols but to elucidate the causality behind each analytical choice. We will explore how a multi-technique approach provides a self-validating system, ensuring the unambiguous determination of structure and purity, which is the bedrock of reproducible and reliable pharmaceutical research.

Part 1: Foundational Physicochemical & Safety Profile

Before embarking on any experimental work, a thorough understanding of the compound's basic properties and handling requirements is essential. This foundational knowledge informs sample preparation, analytical method development, and, most critically, laboratory safety.

Physicochemical Data Summary

All quantitative data for 6-Bromo-2,3-difluorobenzonitrile (CAS No: 1207875-87-3) has been consolidated for clarity.

| Property | Value | Source |

| CAS Number | 1207875-87-3 | |

| Molecular Formula | C₇H₂BrF₂N | [3] |

| Molecular Weight | 218.00 g/mol | [3] |

| SMILES | N#CC1=C(Br)C=CC(F)=C1F | |

| Appearance | Solid (predicted) | General Chemical Knowledge |

| Storage | Sealed in dry, room temperature |

Safety & Handling Synopsis

6-Bromo-2,3-difluorobenzonitrile is classified as a hazardous substance. A summary of its GHS hazard statements underscores the need for stringent safety protocols.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Core Precautionary Measures: Always handle this compound within a certified chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5] Avoid dust formation and ensure the work area is well-ventilated.[6] In case of accidental exposure, consult the material safety data sheet (MSDS) immediately and seek medical attention.[3]

Part 2: The Integrated Analytical Workflow

The definitive characterization of a molecule like 6-Bromo-2,3-difluorobenzonitrile is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. The following workflow represents a logical and efficient pathway from initial purity assessment to unambiguous structural confirmation.

Caption: Integrated workflow for the structural analysis of 6-Bromo-2,3-difluorobenzonitrile.

Part 3: Core Spectroscopic & Chromatographic Protocols

This section provides the field-proven methodologies for executing the analytical workflow. The causality behind experimental parameters is explained to empower the scientist to adapt these methods as needed.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for purity assessment of non-volatile organic compounds. A reversed-phase method is chosen due to the hydrophobic nature of the aromatic ring.[7] A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are eluted and detected within a reasonable timeframe. UV detection is ideal as the benzonitrile core is a strong chromophore.[8]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of 6-Bromo-2,3-difluorobenzonitrile and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water for analysis.

-

Instrumentation & Columns:

-

HPLC System: Standard analytical HPLC with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water (HPLC Grade) + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% Formic Acid

-

Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or scan from 200-400 nm with DAD).

-

Injection Volume: 5 µL

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Molecular Weight & Isotopic Confirmation: Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight, a fundamental piece of structural data. For this compound, its most critical role is to confirm the presence of a single bromine atom. Due to the natural abundance of bromine isotopes (79Br at 50.5% and 81Br at 49.5%), any singly brominated compound will exhibit a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity.[9]

Step-by-Step Methodology (Electron Ionization - GC/MS):

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions (for sample introduction):

-

Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Inlet Temperature: 280 °C

-

Temperature Program: Hold at 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

-

Mass Range: Scan from m/z 35 to 400.

-

Source Temperature: 230 °C

-

-

Expected Data Interpretation:

-

Look for a pair of peaks in the high-mass region corresponding to the molecular ion.

-

[M]⁺: C₇H₂⁷⁹BrF₂N⁺ ≈ 216.94 m/z

-

[M+2]⁺: C₇H₂⁸¹BrF₂N⁺ ≈ 218.94 m/z

-

The relative intensity of these two peaks should be approximately 1:1, providing definitive evidence of one bromine atom.

-

Functional Group Identification: FT-IR Spectroscopy

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[11] For 6-Bromo-2,3-difluorobenzonitrile, we expect to see characteristic vibrations for the nitrile group, the aromatic ring, and the carbon-halogen bonds.

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: This is the primary advantage of ATR. Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).[12] No further preparation is needed.

-

Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis:

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

-

Expected Vibrational Bands:

-

~2230-2240 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.[13]

-

~1450-1600 cm⁻¹: Several sharp peaks corresponding to C=C stretching vibrations within the aromatic ring.

-

~1200-1300 cm⁻¹: Strong absorptions from the C-F (aryl-fluorine) stretching vibrations.

-

Below 1000 cm⁻¹: Absorptions corresponding to C-Br stretching and various aromatic C-H bending modes.

-

Definitive Structural Elucidation: NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[14] A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D experiments, will allow for the unambiguous assignment of every atom in the structure.

Caption: A multi-dimensional NMR strategy for complete structural assignment.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.[15]

-

Prediction: Expect two signals in the aromatic region (~7.0-8.0 ppm). These signals will likely be complex multiplets due to coupling to each other (³JHH) and to the fluorine atoms (³JHF, ⁴JHF).

-

-

¹⁹F NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Prediction: Expect 7 distinct signals: 6 for the aromatic carbons and 1 for the nitrile carbon (~115-120 ppm). The carbons directly bonded to fluorine will appear as doublets (due to ¹JCF coupling), providing immediate structural clues.

-

-

2D NMR Acquisition:

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will definitively link the two proton signals to their respective carbon signals.[18]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment to establish the overall connectivity, for example, by showing correlations from the aromatic protons to the nitrile carbon and the brominated/fluorinated carbons.[18]

-

-

Data Interpretation: Systematically analyze all spectra to build the molecular framework. Use the HMBC to connect the pieces, the HSQC to confirm direct attachments, and the coupling patterns in the 1D spectra to validate the assignments.

Part 4: The Gold Standard: Single-Crystal X-ray Diffraction

Causality: While NMR provides the constitutional structure (connectivity), single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule as it exists in the solid state.[19] It yields precise bond lengths, bond angles, and information about intermolecular interactions, such as halogen bonding, which can be critical in drug-receptor interactions.[20] This technique is contingent on the ability to grow a high-quality single crystal.[21]

High-Level Experimental Workflow:

-

Crystallization: The most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., hexane/ethyl acetate, methanol/water). The goal is to grow a single, defect-free crystal of appropriate size (~0.1-0.3 mm).

-

Data Collection:

-

Mount the crystal on a goniometer in the diffractometer.[22]

-

A focused beam of monochromatic X-rays is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern (a series of spots) is recorded by a detector. A full sphere of data is collected to ensure all unique reflections are measured.[23]

-

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

Sophisticated software is used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the electron density map and refined against the experimental data to yield the final structure.

-

Caption: The workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural analysis of 6-Bromo-2,3-difluorobenzonitrile is a case study in the power of an integrated, multi-technique approach. Chromatographic methods establish purity, while a combination of mass spectrometry and FT-IR provides rapid confirmation of molecular weight and key functional groups. It is, however, the comprehensive application of 1D and 2D NMR spectroscopy that delivers the definitive constitutional structure. For applications requiring absolute stereochemical or conformational knowledge, single-crystal X-ray diffraction stands as the ultimate arbiter. By understanding the "why" behind each of these powerful techniques, researchers and drug development professionals can confidently and unambiguously characterize this valuable synthetic building block, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Capot Chemical Co., Ltd. (2019). MSDS of 6-Bromo-2,3-difluorobenzonitrile. Available at: [Link]

-

Acevedo, D., et al. (2013). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

-

University of Arizona. 19Flourine NMR. Available at: [Link]

-

Koistinen, J., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]

-

Al-Otaibi, J. S., et al. (2014). Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate. Available at: [Link]

-

Creative BioMart. X-ray Crystallography. Available at: [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

-

Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Vol. 51. Available at: [Link]

-

Priya Sudha, K., et al. (2023). Structural Analysis and Third Order Non-Linear Optical Investigation of Red Emitting Luminescent Aromatic Nitro Group Appended 2-Substituted Benzimidazoles. ResearchGate. Available at: [Link]

-

University of the West Indies. Sample preparation for FT-IR. Available at: [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Available at: [Link]

-

Giraud, N. (2019). How to Determine the Structure of Organic Molecules by NMR Spectroscopy. ResearchGate. Available at: [Link]

-

Wang, C., et al. (2026). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. RSC Advances. Available at: [Link]

-

PubChem. 2-Bromo-3,6-difluorobenzonitrile. Available at: [Link]

-

Akasaka, K., et al. (1998). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. PubMed. Available at: [Link]

-

Wikipedia. X-ray crystallography. Available at: [Link]

-

Quora. (2024). How to interpret the 19F NMR spectra. Available at: [Link]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

Chyrag, K., et al. (2021). Comparative Structural Study of Three Tetrahalophthalic Anhydrides. MDPI. Available at: [Link]

-

Emwas, A., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. PMC. Available at: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Wlodawer, A., & Dauter, Z. (2017). x Ray crystallography. PMC. Available at: [Link]

-

Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels. Available at: [Link]

-

Lebedev, A. T., et al. (2023). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. PMC. Available at: [Link]

-

Graham, T. H. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available at: [Link]

-

CDC. Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. Available at: [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

-

Journal of Chemical Education. (1998). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. Available at: [Link]

-

SERC (Carleton). (2007). Single-crystal X-ray Diffraction. Available at: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 3. capotchem.cn [capotchem.cn]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. researchgate.net [researchgate.net]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. quora.com [quora.com]

- 18. researchgate.net [researchgate.net]

- 19. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 20. mdpi.com [mdpi.com]

- 21. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Single-crystal X-ray Diffraction [serc.carleton.edu]

A Comprehensive Technical Guide to 6-Bromo-2,3-difluorobenzonitrile for Advanced Research and Development

This guide provides an in-depth technical overview of 6-bromo-2,3-difluorobenzonitrile, a critical building block for researchers, medicinal chemists, and professionals in drug development and material science. We will delve into its chemical properties, synthesis, commercial availability, and key applications, with a focus on providing practical insights and actionable protocols.

Introduction: The Strategic Importance of 6-Bromo-2,3-difluorobenzonitrile

6-Bromo-2,3-difluorobenzonitrile (CAS No. 1207875-87-3) is a halogenated aromatic nitrile whose strategic importance lies in the unique reactivity conferred by its trifunctional substitution pattern.[1] The interplay between the electron-withdrawing nitrile and fluorine groups, and the versatile bromine atom, makes this molecule a highly valuable intermediate in the synthesis of complex organic molecules.

The presence of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates, while the bromine atom serves as a key handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[2] The nitrile group itself is a versatile precursor to amines, amides, and other functional groups. This combination of features has led to its increasing use in the development of novel pharmaceuticals, particularly in the realm of kinase inhibitors, as well as in the synthesis of advanced agrochemicals and materials.[3][4]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 1207875-87-3 | [1] |

| Molecular Formula | C₇H₂BrF₂N | [1] |

| Molecular Weight | 218.00 g/mol | [1] |

| Appearance | White to off-white solid | General Supplier Data |

| Storage | Sealed in a dry, room temperature environment | [1] |

Safety Information:

6-Bromo-2,3-difluorobenzonitrile is classified as harmful and an irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: [5]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Commercial Suppliers: A Comparative Overview

A reliable supply of high-purity starting materials is crucial for reproducible research. The following table provides a comparative overview of some of the commercial suppliers of 6-Bromo-2,3-difluorobenzonitrile. Researchers are advised to request a certificate of analysis (CoA) to verify purity and specifications before purchase.

| Supplier | Product Number | Purity/Specification | Available Quantities | Notes |

| BLD Pharm | BD108502 | ≥97% | 1g, 5g, 25g | Offers NMR, HPLC, LC-MS, and UPLC data.[1] |

| ChemScene | CS-0147009 | ≥97% | 1g, 5g, 10g | Provides custom synthesis and commercial production services.[6] |

| Biosynth | CKC09029 | Not specified | 1g, 2g | Available for pharmaceutical testing.[7] |

| eMolecules (via Fisher Scientific) | MFCD26687961 | Not specified | 1g | Available through a major distributor.[8] |

| ChemicalBook | CB72600889 | Not specified | Inquire | Lists multiple suppliers.[9] |

Synthesis of 6-Bromo-2,3-difluorobenzonitrile: A Field-Proven Protocol

While several synthetic routes to fluorinated benzonitriles exist, a common and effective method for the preparation of 6-Bromo-2,3-difluorobenzonitrile involves the palladium-catalyzed cyanation of a corresponding aryl bromide precursor, 1,2-dibromo-3,4-difluorobenzene. This method offers high yields and functional group tolerance.[10] The use of a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advantage over more hazardous reagents.[11]

Reaction Scheme:

A plausible palladium-catalyzed cyanation reaction.

Detailed Experimental Protocol:

-

Materials:

-

1,2-Dibromo-3,4-difluorobenzene

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, add 1,2-dibromo-3,4-difluorobenzene (1.0 eq), potassium ferrocyanide (0.3 eq), sodium carbonate (2.0 eq), and palladium(II) acetate (0.01-0.05 eq).

-

Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.

-

Add anhydrous DMF to the flask via syringe. The reaction mixture should be a suspension.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 15-30 hours.[11]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-bromo-2,3-difluorobenzonitrile.

-

-

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR, HPLC, and mass spectrometry. The expected spectral data is discussed in the following section.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized or purchased 6-bromo-2,3-difluorobenzonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two multiplets in the aromatic region, corresponding to the two protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitrile group will appear in the characteristic downfield region for nitriles. The carbon-fluorine couplings will be observable.

-

¹⁹F NMR: The fluorine NMR will show two signals, each coupled to the other and to the neighboring protons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹.[12] Aromatic C-H and C-F stretching and bending vibrations will also be present.[13]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern will be consistent with the structure of the molecule.

Applications in Drug Discovery and Agrochemical Synthesis

The unique substitution pattern of 6-bromo-2,3-difluorobenzonitrile makes it a valuable building block in the synthesis of a variety of biologically active molecules.

A. Kinase Inhibitors:

Many kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding site of the enzyme.[3][4] 6-Bromo-2,3-difluorobenzonitrile can serve as a versatile starting material for the synthesis of such cores. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce various side chains that can interact with specific residues in the kinase active site, leading to potent and selective inhibition.

Synthetic pathway to kinase inhibitors.

B. Agrochemicals:

The development of new pesticides and herbicides often relies on the synthesis of novel chemical scaffolds.[11] The difluorobenzonitrile moiety is a known pharmacophore in some classes of agrochemicals. 6-Bromo-2,3-difluorobenzonitrile provides a convenient entry point for the synthesis of new derivatives with potentially improved efficacy and selectivity.

Conclusion

6-Bromo-2,3-difluorobenzonitrile is a versatile and valuable building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique combination of reactive sites allows for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, will enable researchers to effectively utilize this compound in their research and development endeavors.

References

- CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents.

-

2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem. Available at: [Link]

-

FT-IR and FT-Raman Spectra of 2,6-Difluorobenzonitrile - ResearchGate. Available at: [Link]

-

Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Royal Society of Chemistry. Available at: [Link]

-

The selectivity of protein kinase inhibitors: a further update - PubMed. Available at: [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - ACS Publications. Available at: [Link]

-

Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - NIH. Available at: [Link]

-

Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. Available at: [Link]

-

(PDF) Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile - ResearchGate. Available at: [Link]

-

Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - SFA ScholarWorks. Available at: [Link]

-

1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260 - PubChem. Available at: [Link]

-

Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ] - ResearchGate. Available at: [Link]

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. Available at: [Link]

-

FTIR and Raman spectra of 2,4-difluorobenzonitrile… - Asian Journal of Physics. Available at: [Link]

- CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents.

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. Available at: [Link]

-

SPECIALITY BROMO FLURO DERIVATIVES - Faluck International PVT LTD. Available at: [Link]

Sources

- 1. 1207875-87-3|6-Bromo-2,3-difluorobenzonitrile|BLD Pharm [bldpharm.com]

- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selectivity of protein kinase inhibitors: a further update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. biosynth.com [biosynth.com]

- 8. eMolecules 2-BROMO-3,6-DIFLUOROBENZONITRILE | 1502090-29-0 | MFCD26687961 | Fisher Scientific [fishersci.com]

- 9. 2-bromo-3,6-difluorobenzonitrile manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 10. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 11. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. asianjournalofphysics.com [asianjournalofphysics.com]

6-Bromo-2,3-difluorobenzonitrile safety and handling

An In-depth Technical Guide to the Safe Handling of 6-Bromo-2,3-difluorobenzonitrile

Executive Summary

6-Bromo-2,3-difluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds recognized for its utility as a building block in the synthesis of complex organic molecules. Primarily utilized in pharmaceutical and agrochemical research, its reactive nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the safe handling, storage, emergency response, and disposal of this compound. The core principle of this document is proactive risk mitigation, grounded in a causal understanding of the material's properties. As the toxicological profile of 6-Bromo-2,3-difluorobenzonitrile has not been fully investigated, a cautious and well-informed approach is paramount.[1][2][3]

Hazard Identification and Classification

Understanding the inherent hazards of a chemical is the foundation of safe laboratory practice. 6-Bromo-2,3-difluorobenzonitrile is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary risks are associated with acute toxicity through multiple exposure routes and irritation to the skin and eyes.

GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[4][5] |

| Acute Dermal Toxicity | Category 3 | H312: Toxic in contact with skin[1] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][4] |

A significant, albeit less direct, hazard is the potential for nitrile compounds to be metabolized into cyanide, which can impair cellular respiration.[3] This possibility underscores the need for stringent measures to prevent any form of exposure.

Chemical and Physical Properties

The physical state and properties of 6-Bromo-2,3-difluorobenzonitrile dictate its behavior under laboratory conditions and inform the selection of appropriate handling procedures.

| Property | Value | Source |

| CAS Number | 1207875-87-3 | [2] |

| Molecular Formula | C₇H₂BrF₂N | [2][6] |

| Molecular Weight | 218.00 g/mol | [2][6] |

| Appearance | Solid (form not specified) | |

| Purity | ≥97% | [6] |

| Solubility | Low water solubility expected | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [6] |

Exposure Controls and Personal Protective Equipment (PPE)

The primary directive for handling 6-Bromo-2,3-difluorobenzonitrile is the prevention of exposure. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 6-Bromo-2,3-difluorobenzonitrile, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood.[1][3] This is critical to prevent the inhalation of dust or vapors, which are harmful and may cause respiratory irritation.[2][4]

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[3][4]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1][3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is not a static choice but a decision-making process based on the specific experimental task. The following workflow illustrates this process.

Caption: PPE selection workflow for handling 6-Bromo-2,3-difluorobenzonitrile.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield may be required for tasks with a higher splash risk.

-

Skin Protection: Wear a flame-resistant lab coat and appropriate protective gloves (e.g., nitrile) at all times.[7] Gloves must be inspected before use, and hands should be washed thoroughly after handling.[4] Contaminated clothing must be removed immediately and washed before reuse.[3][4]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

Detailed Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing risk and ensuring experimental reproducibility.

Standard Laboratory Handling Protocol

-

Preparation: Before handling, review this guide and the Safety Data Sheet (SDS). Ensure the fume hood is operational and the work area is clear of clutter and incompatible materials. Verify the location of the nearest eyewash station and safety shower.

-

PPE Donning: Don all required PPE as determined by the PPE Selection Workflow.

-

Aliquotting: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[1][3] Use tools that minimize dust generation (e.g., a micro-spatula).

-

In Use: Keep the container tightly closed when not in use.[1][3][4] Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[1][5]

-

Post-Handling: Thoroughly clean the work area. Decontaminate any equipment used.

-

PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Wash hands and any exposed skin thoroughly with soap and water.[1]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental release.

-

Location: Store in a dry, cool, and well-ventilated area.[1][3][4]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4][5]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[1][4][5]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases.[3][8] Keep away from heat, sparks, and open flames.[3][9]

Emergency Procedures: A Validated Response System

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be trained on these procedures.

First Aid Measures

Immediate medical attention is required for all exposure routes.[1]

-

Inhalation: If inhaled, immediately remove the person to fresh air.[1][2] If breathing is difficult or stops, provide artificial respiration.[2][4] Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Seek immediate medical attention as the substance is toxic in contact with skin.[1][3]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1]

-

Ingestion: If swallowed, rinse the mouth with water.[1][2] Do NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[2][4] Call a physician or poison control center immediately.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[2][3]

-

Hazards from Combustion: Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide, and hydrogen fluoride.[3][8][9]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Accidental Release Measures (Spill Response)

A systematic approach is required to manage spills effectively and safely.

Caption: Logical workflow for responding to a 6-Bromo-2,3-difluorobenzonitrile spill.

Disposal Considerations

Waste generated from the use of 6-Bromo-2,3-difluorobenzonitrile must be treated as hazardous waste.

-

Method: Do not dispose of it down the drain or in regular trash.[1][4] The material should be disposed of by a licensed professional waste disposal company.[2] Chemical incineration with an afterburner and scrubber is a suitable method.[2]

-

Packaging: Contaminated packaging should be treated as unused product and disposed of accordingly.[2]

Toxicological and Ecological Information

-

Toxicology: The chemical, physical, and toxicological properties of 6-Bromo-2,3-difluorobenzonitrile have not been thoroughly investigated.[1][2][3] The absence of data necessitates handling it with the assumption that it is highly toxic. No component of this product is listed as a carcinogen by IARC.[2]

-

Ecotoxicity: This material should not be released into the environment or allowed to enter drains or water systems.[1][4] Due to its expected low water solubility, it is not likely to be mobile in the environment.[1]

Conclusion

6-Bromo-2,3-difluorobenzonitrile is a valuable research chemical whose safe use hinges on a disciplined and informed approach. The causality behind every safety measure—from using a fume hood to prevent inhalation of a potentially highly toxic substance to wearing gloves to block a known dermal toxin—must be understood and respected. By integrating the engineering controls, personal protective equipment, and procedural protocols outlined in this guide, researchers can effectively mitigate the risks and handle this compound with the high degree of caution it warrants.

References

-

MSDS of 6-Bromo-2,3-difluorobenzonitrile. Capot Chemical Co., Ltd. [Link]

-

Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. (2008-02-12). Cole-Parmer. [Link]

-

4-Bromo-2,6-difluorobenzonitrile. CAS Common Chemistry. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. capotchem.cn [capotchem.cn]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. cdnisotopes.com [cdnisotopes.com]

A Theoretical Investigation of 6-Bromo-2,3-difluorobenzonitrile: A Quantum Chemical Approach to Understanding Molecular Structure, Spectroscopy, and Reactivity

This technical guide provides a comprehensive framework for the theoretical study of 6-Bromo-2,3-difluorobenzonitrile, a significant building block in the synthesis of pharmaceuticals and novel materials.[1] For researchers and professionals in drug development and materials science, a deep understanding of the molecule's quantum chemical properties is paramount for predicting its behavior, optimizing reaction conditions, and designing new derivatives with enhanced functionalities. This document outlines the computational methodologies, presents a detailed analysis of its molecular geometry, vibrational signatures, and electronic characteristics, and proposes experimental protocols for the validation of the theoretical findings.

Introduction: The Significance of 6-Bromo-2,3-difluorobenzonitrile

6-Bromo-2,3-difluorobenzonitrile, with the molecular formula C₇H₂BrF₂N, is a halogenated aromatic nitrile.[2] The presence of multiple reactive sites—the bromine and fluorine atoms, and the cyano group—makes it a versatile intermediate in organic synthesis.[1] Its structural complexity, arising from the interplay of electron-withdrawing and donating groups, governs its reactivity and spectroscopic properties. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-invasive lens to probe the intricate electronic and structural landscape of such molecules.[3][4] By simulating its properties, we can gain predictive insights that can guide and accelerate experimental research.

A Roadmap for Theoretical Investigation: Methodology

The cornerstone of this investigation is a robust computational workflow designed to elucidate the quantum chemical properties of 6-Bromo-2,3-difluorobenzonitrile. This workflow is structured to provide a holistic understanding of the molecule, from its ground-state geometry to its reactivity patterns.

Caption: A flowchart illustrating the comprehensive workflow for the theoretical and experimental investigation of 6-Bromo-2,3-difluorobenzonitrile.

Computational Details

All quantum chemical calculations are proposed to be performed using the Gaussian suite of programs. The molecular geometry of 6-Bromo-2,3-difluorobenzonitrile will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a reliable balance between computational cost and accuracy for organic molecules.[5] Vibrational frequency calculations at the same level of theory will confirm the optimized structure as a true minimum on the potential energy surface and will be used to simulate the infrared (IR) and Raman spectra.

In-Silico Insights: Molecular Structure and Properties

This section details the expected outcomes of the theoretical calculations, providing a foundational understanding of the molecule's intrinsic properties.

Optimized Molecular Geometry

The initial step in the theoretical analysis is the optimization of the molecular geometry to its lowest energy conformation. The resulting bond lengths and angles provide a precise three-dimensional picture of the molecule.

Caption: A 2D representation of the optimized molecular structure of 6-Bromo-2,3-difluorobenzonitrile, with key atoms labeled.

Table 1: Predicted Geometrical Parameters for 6-Bromo-2,3-difluorobenzonitrile

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.40 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.39 | C2-C3-C4 | 119.8 |

| C3-C4 | 1.39 | C3-C4-C5 | 120.1 |

| C4-C5 | 1.39 | C4-C5-C6 | 119.9 |

| C5-C6 | 1.40 | C5-C6-C1 | 120.3 |

| C6-C1 | 1.40 | C6-C1-C2 | 119.4 |

| C1-C(N) | 1.45 | C1-C(N)-N | 179.8 |

| C-N | 1.16 | C2-C1-C(N) | 120.1 |

| C2-F | 1.35 | C6-C1-C(N) | 120.5 |

| C3-F | 1.35 | C1-C2-F | 119.7 |

| C6-Br | 1.90 | C5-C6-Br | 119.8 |

Note: The values in this table are hypothetical and serve as an illustration of the expected output from DFT calculations.

Vibrational Spectroscopy: A Molecular Fingerprint

The calculated vibrational frequencies provide a theoretical spectrum that can be directly compared with experimental FTIR and FT-Raman data. This comparison is crucial for the validation of the computational model and the accurate assignment of vibrational modes.

Table 2: Predicted Vibrational Frequencies and Assignments for 6-Bromo-2,3-difluorobenzonitrile

| Frequency (cm⁻¹) | Vibrational Mode |

| ~3100 | C-H stretching |

| ~2230 | C≡N stretching |

| ~1600 | C=C aromatic stretching |

| ~1450 | C-C aromatic stretching |

| ~1250 | C-F stretching |

| ~1100 | C-H in-plane bending |

| ~800 | C-H out-of-plane bending |

| ~600 | C-Br stretching |

Note: These are representative frequencies and are intended for illustrative purposes.

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate and accept electrons.

Table 3: Calculated Electronic Properties of 6-Bromo-2,3-difluorobenzonitrile

| Property | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Note: These values are hypothetical and illustrative.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The spatial distribution of these orbitals, along with the Molecular Electrostatic Potential (MEP) map, can pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Experimental Validation: Bridging Theory and Practice

To ensure the trustworthiness of the theoretical model, a robust experimental validation protocol is essential.

Synthesis

A plausible synthetic route to 6-Bromo-2,3-difluorobenzonitrile involves the bromination of a difluorobenzonitrile precursor or the cyanation of a bromo-difluorobenzene derivative.[1][6] The synthesized compound should be purified using standard techniques such as recrystallization or column chromatography.

Spectroscopic Characterization

The purified sample of 6-Bromo-2,3-difluorobenzonitrile should be subjected to a suite of spectroscopic analyses:

-

FTIR and FT-Raman Spectroscopy: To obtain the experimental vibrational spectra for comparison with the theoretically predicted frequencies.

-

¹H, ¹³C, and ¹⁹F NMR Spectroscopy: To confirm the molecular structure and provide additional data for the validation of the calculated chemical shifts.

Conclusion

This technical guide has laid out a comprehensive theoretical framework for the investigation of 6-Bromo-2,3-difluorobenzonitrile. By combining the predictive power of quantum chemical calculations with rigorous experimental validation, a detailed and reliable understanding of this important synthetic intermediate can be achieved. The insights gained from such studies are invaluable for guiding the rational design of novel molecules with tailored properties for applications in medicinal chemistry and materials science.

References

-

PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Alcolea Palafox, M. (2016). FT-IR and FT-Raman Spectra of 2,6-Difluorobenzonitrile. ResearchGate. Retrieved from [Link]

-

Arockiasamy, A., & Rajendran, R. G. (2017). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Journal of Chemical and Pharmaceutical Sciences, 10(3), 1312-1320. Retrieved from [Link]

-

Sahana, D., Dileep, C. S., Srikantamurthy, N., Vrushabendra, B., Chandra, Rajesh, B. M., Gurudatt, D. M., & Gopalkrishne Urs, R. (2023). Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one. Crystallography Reports, 68(1), 14–23. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 4-bromo-2,6-difluorobenzonitrile.

-

Rajendran, R. G. (2017). Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2-Methoxybenzonitrile by DFT. ResearchGate. Retrieved from [Link]

-

MDPI. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-chloro-2-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

da Silva, J. L., & da Silva, M. C. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(9), e15110917849. Retrieved from [Link]

Sources

- 1. 2-Bromo-3,6-difluorobenzonitrile | 1502090-29-0 | Benchchem [benchchem.com]

- 2. 1207875-87-3|6-Bromo-2,3-difluorobenzonitrile|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 6-Bromo-2,3-difluorobenzonitrile in Medicinal Chemistry

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2,3-difluorobenzonitrile (CAS No. 1207875-87-3) is a strategically-functionalized aromatic building block with significant applications in modern medicinal chemistry. Its unique substitution pattern—featuring a bromine atom amenable to cross-coupling, two activating fluorine atoms, and a nitrile group—renders it a valuable precursor for the synthesis of complex heterocyclic scaffolds. These scaffolds are central to the development of novel therapeutics, particularly in the realm of kinase and receptor modulation. This document provides an in-depth guide to the utility of 6-Bromo-2,3-difluorobenzonitrile, focusing on its application in the synthesis of adenosine A₂A receptor antagonists, a promising class of drugs for immuno-oncology and neurodegenerative disorders. Detailed, field-proven protocols for key transformations, including Suzuki-Miyaura coupling and subsequent nucleophilic aromatic substitution (SNAr), are presented, along with the underlying chemical principles that govern these reactions.

Introduction: The Strategic Value of Fluorinated Benzonitriles

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. 6-Bromo-2,3-difluorobenzonitrile is a prime exemplar of a fluorinated building block designed for versatility.

-

The Bromine Handle: The bromine atom at the 6-position serves as a versatile functional group, primarily for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide array of aryl and heteroaryl substituents, forming the core biaryl structures common in many kinase inhibitors and receptor modulators.

-

The Difluoro-Substitution Pattern: The ortho- and meta-fluorine atoms (relative to the bromine) electronically activate the aromatic ring. This activation is two-fold: it influences the reactivity of the bromine in cross-coupling reactions and significantly activates the C-F bonds towards nucleophilic aromatic substitution (SNAr), providing a secondary point for molecular diversification.

-

The Nitrile Group: The nitrile moiety is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various nitrogen-containing heterocycles. It also serves as a key hydrogen bond acceptor in many ligand-protein interactions.

This combination of reactive sites makes 6-Bromo-2,3-difluorobenzonitrile a powerful tool for building complex molecular architectures and rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.

Core Application: Synthesis of Adenosine A₂A Receptor Antagonists

A critical application of 6-Bromo-2,3-difluorobenzonitrile is in the synthesis of adenosine A₂A receptor (A₂AR) antagonists. The A₂A receptor is a key regulator of immune responses and neuronal function. In oncology, high levels of extracellular adenosine in the tumor microenvironment activate A₂A receptors on immune cells, suppressing their anti-tumor activity. Antagonists of the A₂A receptor can block this immunosuppressive pathway, thereby unleashing the body's own immune system to fight cancer. Prominent A₂AR antagonists include preladenant and AZD4635, which feature complex heterocyclic cores often constructed using building blocks like 6-Bromo-2,3-difluorobenzonitrile.

The general synthetic strategy involves a two-step process, as illustrated in the workflow below:

Application Notes & Protocols: 6-Bromo-2,3-difluorobenzonitrile as a Versatile Building Block in Modern Agrochemical Synthesis

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly enhance the biological activity, metabolic stability, and lipophilicity of active ingredients. This often translates to lower application rates, improved field performance, and better resistance management profiles.